6-O-beta-D-glucopyranosyl-D-glucose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

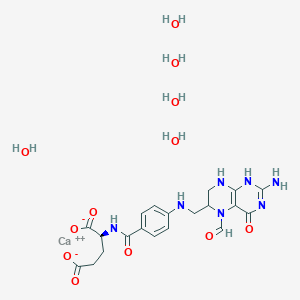

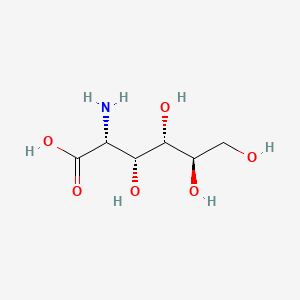

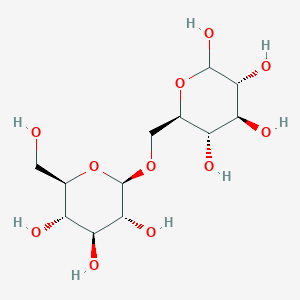

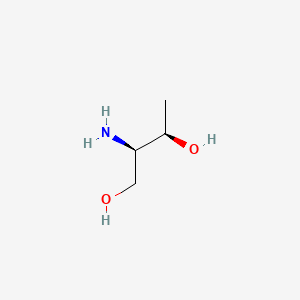

Gentiobiose is a glycosylglucose consisting of two D-glucopyranose units connected by a beta-(1->6)-linkage. It has a role as a plant metabolite.

6-O-beta-D-glucopyranosyl-D-glucose is a natural product found in Garcinia mangostana and Crocus sativus with data available.

Aplicaciones Científicas De Investigación

Glucose Analog Inhibitors

6-O-beta-D-glucopyranosyl-D-glucose derivatives are explored as glucose analog inhibitors of glycogen phosphorylases, showing potential as antidiabetic agents. These derivatives act on key enzymes to influence blood glucose levels, and their efficacy has been studied through molecular design, organic synthesis, and biological assays (Somsák et al., 2003).

Acarbose: A Glucosidase Inhibitor

Acarbose, a glucosidase inhibitor structurally related to this compound, has been extensively studied. Produced through fermentation, it is utilized in diabetes type II therapy for controlling blood sugar levels. Research on acarbose includes understanding its biosynthesis and potential for biotechnological developments (Wehmeier & Piepersberg, 2004).

Glucokinase and Glucose Homeostasis

Research on glucokinase, an enzyme critical for glucose homeostasis, involves studies related to this compound. Glucokinase acts as a glucose sensor, particularly in pancreatic beta-cells, playing a pivotal role in insulin secretion and glucose metabolism (Zelent et al., 2005).

Chemical Synthesis of Disaccharides

Disaccharides related to this compound have been synthesized for applications in serodiagnosis and studying specific biochemical pathways. These include disaccharides like O-(3,6-Di-O-methyl-beta-D-glucopyranosyl)-(1→4)-2,3-di-O-methyl-L-rhamnopyranose, vital for understanding the biological functions of certain bacteria (Fujiwara et al., 1986).

Enzyme-Substrate Interactions

Research has also focused on non-covalent enzyme-substrate interactions involving this compound derivatives. These studies help in understanding the enzymatic mechanisms and designing inhibitors for therapeutic interventions (Nidetzky et al., 2000).

Glucokinase Activators for Diabetes

Glucokinase activators derived from this compound have been identified as potential treatments for type 2 diabetes. They regulate glucose-induced insulin secretion and glucose homeostasis, demonstrating the biological significance of these compounds in therapeutic applications (Guertin & Grimsby, 2006).

Propiedades

IUPAC Name |

(3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11?,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRVVLDZNNYCBX-CQUJWQHSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![D-arabino-Hex-1-enitol, 1,5-anhydro-2-deoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-, 3,4-diacetate](/img/structure/B7801997.png)